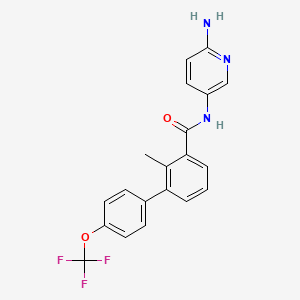
(1,1'-Biphenyl)-3-carboxamide, N-(6-amino-3-pyridinyl)-2-methyl-4'-(trifluoromethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LNC-119 is an aminosteroid.
Aplicaciones Científicas De Investigación
Platelet-Activating Factor Antagonist
A study by Tilley et al. (1989) explored biphenylcarboxamide derivatives, including compounds structurally related to (1,1'-Biphenyl)-3-carboxamide, as antagonists of platelet-activating factor (PAF). These compounds showed potential in inhibiting PAF-induced bronchoconstriction in guinea pigs, indicating their potential therapeutic value in respiratory conditions (Tilley et al., 1989).
Anticonvulsant Properties
Kubicki et al. (2000) conducted a study on the crystal structures of anticonvulsant enaminones, including a compound with structural similarities to (1,1'-Biphenyl)-3-carboxamide. This research contributes to understanding the molecular basis of anticonvulsant activity (Kubicki et al., 2000).
Antifungal Activity
Wu et al. (2012) synthesized a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, which exhibited moderate antifungal activities against various phytopathogenic fungi (Wu et al., 2012).
Semifluorinated Aromatic Polyamides
Bera et al. (2012) explored the synthesis of new polyamides using semifluorinated aromatic diamines, including derivatives structurally similar to (1,1'-Biphenyl)-3-carboxamide. These polyamides demonstrated good solubility in organic solvents and promising thermal stability, suggesting applications in advanced material sciences (Bera et al., 2012).
Glycine Transporter 1 Inhibitor
Yamamoto et al. (2016) identified a compound structurally related to (1,1'-Biphenyl)-3-carboxamide as a potent and orally available glycine transporter 1 inhibitor. This compound showed potential for central nervous system applications (Yamamoto et al., 2016).
Cancer Cell Proliferation Inhibition
Lu et al. (2017) synthesized a compound similar to (1,1'-Biphenyl)-3-carboxamide and demonstrated its effectiveness in inhibiting the proliferation of cancer cell lines (Lu et al., 2017).
Propiedades
Número CAS |
1799493-16-5 |
|---|---|
Nombre del producto |
(1,1'-Biphenyl)-3-carboxamide, N-(6-amino-3-pyridinyl)-2-methyl-4'-(trifluoromethoxy)- |
Fórmula molecular |
C20H16F3N3O2 |
Peso molecular |
387.36 |
Nombre IUPAC |
N-(6-aminopyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide |
InChI |
InChI=1S/C20H16F3N3O2/c1-12-16(13-5-8-15(9-6-13)28-20(21,22)23)3-2-4-17(12)19(27)26-14-7-10-18(24)25-11-14/h2-11H,1H3,(H2,24,25)(H,26,27) |
Clave InChI |
PTRVNXFOPOCXPE-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C)C(C2=CC=C(OC(F)(F)F)C=C2)=CC=C1)NC3=CC=C(N)N=C3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
LNC-119; LNC 119; LNC119; Sonidegib metabolite M16; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



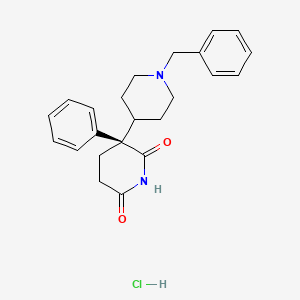
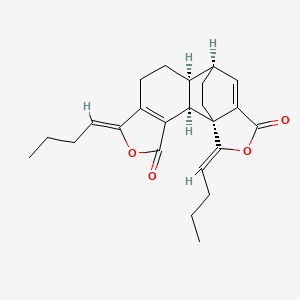
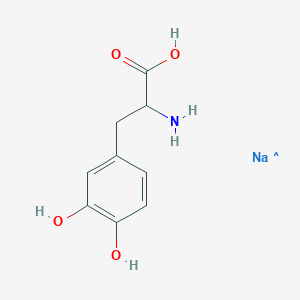
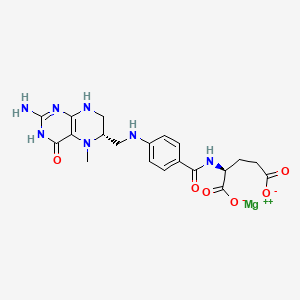
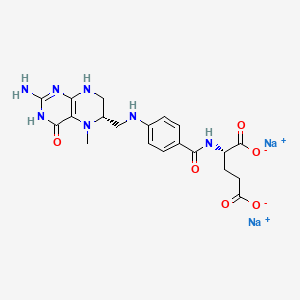
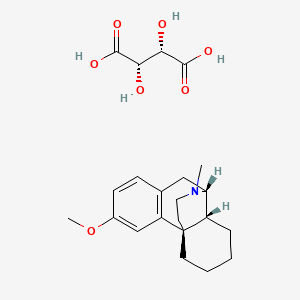

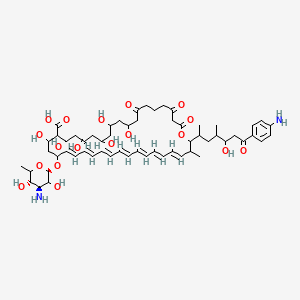
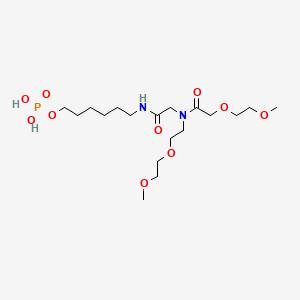


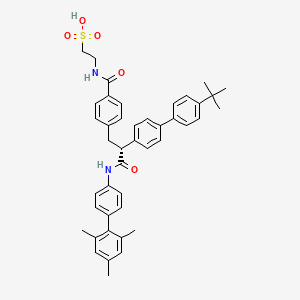
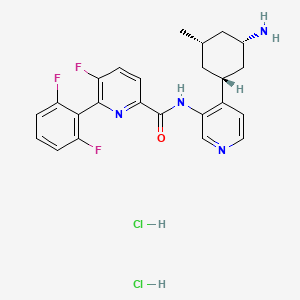
![N-[2-[[6-[[3-[3-[[5-[(2-acetamidoethylamino)methyl]-6-methoxypyridin-2-yl]oxymethyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-methoxypyridin-3-yl]methylamino]ethyl]acetamide](/img/structure/B608557.png)